molecular formula C7H4F3NO3 B1412932 5-Difluoromethoxy-6-fluoropicolinic acid CAS No. 1807181-62-9

5-Difluoromethoxy-6-fluoropicolinic acid

Cat. No.: B1412932
CAS No.: 1807181-62-9
M. Wt: 207.11 g/mol
InChI Key: HODOIESJGHSESG-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound represents a sophisticated example of multiple fluorine incorporation within an aromatic heterocyclic framework. The compound bears the Chemical Abstracts Service registry number 1807181-62-9 and maintains the molecular formula C₇H₄F₃NO₃. The systematic nomenclature reflects the precise positioning of functional groups around the pyridine ring core, with the difluoromethoxy group (-OCF₂H) located at the 5-position and a fluorine atom directly attached at the 6-position of the picolinic acid backbone.

The structural complexity of this compound becomes evident through its Simplified Molecular Input Line Entry System representation: O=C(O)C1=NC(F)=C(OC(F)F)C=C1. This notation reveals the carboxylic acid functionality characteristic of picolinic acid derivatives while highlighting the strategic placement of multiple fluorine-containing substituents. The molecular weight of 207.11 grams per mole reflects the significant mass contribution from the three fluorine atoms incorporated within the structure. The compound identification is further confirmed through its MDL number MFCD28789674, providing additional verification for chemical database searches and procurement activities.

The three-dimensional molecular architecture of this compound exhibits several notable features that influence its chemical behavior and potential biological interactions. The pyridine nitrogen atom creates an electron-deficient aromatic system, while the strategically positioned fluorine substituents provide additional electron-withdrawing effects. The difluoromethoxy group at the 5-position introduces both steric bulk and strong electronegativity, potentially influencing molecular recognition processes and chemical reactivity patterns. These structural elements combine to create a compound with distinctive physicochemical properties that set it apart from simpler picolinic acid derivatives.

Position Within Fluorinated Picolinic Acid Derivatives

The systematic exploration of fluorinated picolinic acid derivatives reveals a diverse family of compounds with varying substitution patterns and functional group arrangements. This compound occupies a unique position within this chemical family, distinguished by its specific combination of fluorine incorporation methods. Comparative analysis with related compounds demonstrates the structural diversity achievable through strategic fluorine placement around the pyridine ring system.

Among closely related derivatives, 5-fluoropicolinic acid represents a simpler analog bearing only a single fluorine atom at the 5-position, with molecular formula C₆H₄FNO₂ and molecular weight 141.1 grams per mole. This compound exhibits a melting point range of 164-166°C and demonstrates solubility in methanol, providing baseline comparison data for understanding how additional fluorine substitution affects physical properties. The synthesis of 5-fluoropicolinic acid typically involves oxidation of 5-fluoropyridine-2-carbaldehyde using sodium chlorite in the presence of potassium phosphate monobasic, achieving yields of approximately 65 percent.

The positional isomer 4-difluoromethoxy-5-fluoropicolinic acid, bearing the registry number 1806315-94-5, shares the same molecular formula C₇H₄F₃NO₃ and molecular weight 207.11 grams per mole as the target compound. However, the different positioning of functional groups around the pyridine ring creates distinct structural and potentially biological properties. This isomer features the difluoromethoxy group at the 4-position and fluorine at the 5-position, with SMILES representation O=C(O)C1=NC=C(F)C(OC(F)F)=C1. Storage requirements for this related compound include inert atmosphere conditions at 2-8°C, suggesting potential stability considerations for similar fluorinated derivatives.

Compound Name CAS Registry Number Molecular Formula Molecular Weight Key Structural Features
This compound 1807181-62-9 C₇H₄F₃NO₃ 207.11 Difluoromethoxy at 5-position, fluorine at 6-position
4-Difluoromethoxy-5-fluoropicolinic acid 1806315-94-5 C₇H₄F₃NO₃ 207.11 Difluoromethoxy at 4-position, fluorine at 5-position
5-Fluoropicolinic acid 107504-08-5 C₆H₄FNO₂ 141.1 Single fluorine at 5-position
6-Fluoropicolinic acid 402-69-7 C₆H₄FNO₂ 141.1 Single fluorine at 6-position

Additional members of the fluorinated picolinic acid family include compounds with more complex fluorinated substituents, such as 6-perfluoroethylpicolinic acid bearing the molecular formula C₈H₄F₅NO₂ and molecular weight 241.11 grams per mole. This compound features a pentafluoroethyl group at the 6-position, demonstrating the potential for incorporating larger perfluorinated substituents while maintaining the core picolinic acid structure. The systematic exploration of these structural variants provides valuable insights into structure-activity relationships and guides the development of compounds with specific desired properties.

Historical Context and Discovery

The development of this compound represents part of the broader evolution in organofluorine chemistry and the systematic exploration of fluorinated heterocyclic compounds. While specific historical documentation regarding the initial discovery and synthesis of this particular compound remains limited in available literature, its development can be understood within the context of advancing fluorination methodologies and increasing interest in multiply-fluorinated aromatic systems.

The emergence of difluoromethoxy-containing compounds has been significantly influenced by advances in difluorocarbene chemistry and the development of reliable methods for introducing difluoromethoxy groups into aromatic systems. Research into deconstrutive difunctionalizations of cyclic ethers has provided valuable insights into difluorocarbene-mediated transformations, with studies demonstrating the generation of difluorocarbene from specific precursor compounds and its subsequent incorporation into various molecular frameworks. These methodological advances have enabled the systematic preparation of compounds bearing difluoromethoxy substituents, including complex heterocyclic derivatives.

Patent literature provides additional context for the application of fluorinated picolinic acid derivatives in pharmaceutical research. Comprehensive patent documentation describes the use of various fluorinated pyridine carboxylic acids as building blocks for biologically active compounds, with specific emphasis on compounds bearing difluoromethoxy substituents. The strategic incorporation of multiple fluorine atoms, whether through direct substitution or functional group modification, has become a standard approach for enhancing molecular properties including metabolic stability, bioavailability, and target specificity.

The systematic nomenclature and chemical database registration of this compound reflects the compound's recognition within the broader chemical community as a significant synthetic target and research tool. The assignment of Chemical Abstracts Service registry number 1807181-62-9 indicates formal documentation and characterization of the compound, enabling reproducible identification across different research contexts. This registration process typically requires submission of detailed structural characterization data, including spectroscopic confirmation and purity analysis, establishing the compound's legitimacy within chemical literature.

Contemporary synthetic methodologies for preparing multiply-fluorinated picolinic acid derivatives often employ sequential functional group transformations, beginning with commercially available starting materials and progressing through carefully controlled fluorination steps. The development of reliable synthetic routes to compounds such as this compound has been facilitated by advances in fluorination chemistry, including improved reagents for introducing difluoromethoxy groups and selective fluorination techniques for aromatic systems. These methodological improvements have made complex fluorinated compounds more accessible to researchers, expanding their potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)2-1-3(11-5)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOIESJGHSESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethoxylation via Chlorodifluoromethane

The difluoromethoxy group is introduced by reacting hydroxyarenes (or hydroxy-substituted pyridines) with chlorodifluoromethane (ClCF2H) in the presence of a base such as sodium hydroxide. This reaction is typically carried out in polar aprotic solvents or dioxane as a diluent. The reaction mechanism involves nucleophilic substitution where the hydroxy group is converted to the difluoromethoxy group.

Reagents and Conditions Notes
Hydroxy-substituted pyridine derivative Substrate for difluoromethoxylation
Chlorodifluoromethane (gas) Source of difluoromethoxy group
Sodium hydroxide (solid or aqueous) Base to deprotonate hydroxy group
Solvent: Dioxane or other polar aprotic solvents Facilitates reaction and solubilizes reagents
Temperature: 50-55°C Controlled to optimize yield and selectivity
Reaction time: 70-75 hours Long reaction time to ensure completion
pH maintained >9 during reaction Crucial to prevent side reactions

This method is adapted from improved processes for difluoromethoxyarenes synthesis, which yield good product quality and yield.

Multistep Synthesis and Purification

A linear multistep synthesis approach has been reported where the difluoromethoxy intermediate is generated in situ and then further processed without isolation until the final product is obtained. This approach minimizes losses and improves overall yield.

Typical multistep process:

Step Reaction/Process Conditions/Notes
a Fluorination of hydroxy precursor PEG-600 catalyst, difluoromethylene chloride gas purged, 50-55°C, 70-74 h
b Nitration and other functional group transformations Controlled acid conditions, 20-25°C, 2 h
c Reflux with methanol 3 h, for intermediate purification
d Reduction with Raney-Nickel and hydrazine hydrate Reflux, 4 h, for conversion of nitro groups
e Addition of carbon disulfide (CS2) Reflux, 4 h, for sulfur-containing intermediates

After these steps, the product is isolated by filtration, washed to remove salts, and purified by recrystallization or charcoal treatment.

Analytical Monitoring and Quality Control

Throughout the synthesis, progress is monitored by:

  • Thin Layer Chromatography (TLC) using solvent systems such as toluene:ethyl acetate (60:40 or 20:80)
  • High Performance Liquid Chromatography (HPLC) for purity assessment
  • pH measurement to maintain reaction conditions above 9 during difluoromethoxylation

Purification steps include filtration to remove salt sludge, solvent recovery, and charcoal treatment to remove impurities.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Remarks
Oxidation to 5-fluoro-2-picolinic acid Sodium chlorite, potassium phosphate buffer, DMSO, 1 h 65% yield, key intermediate
Difluoromethoxylation Chlorodifluoromethane, NaOH, dioxane, 50-55°C, 70-75 h Introduction of difluoromethoxy group
Multistep functionalization PEG-600 catalyst, nitration, reduction, CS2 addition Enables complex modifications
Purification Filtration, charcoal treatment, recrystallization High purity final product

Research Findings and Optimization Notes

  • Maintaining alkaline pH (>9) during difluoromethoxylation is critical to avoid side reactions and ensure high conversion.
  • Use of PEG-600 as a catalyst and controlled temperature (50-55°C) improves reaction efficiency and selectivity.
  • Long reaction times (up to 75 hours) are typically required for complete conversion.
  • The choice of solvent and base impacts the yield and purity of difluoromethoxy derivatives significantly.
  • In situ multistep synthesis reduces intermediate handling and improves overall yield.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-6-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove or modify the difluoromethoxy or fluorine groups.

    Substitution: The aromatic ring can undergo substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenating agents (e.g., NBS for bromination) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Difluoromethoxy-6-fluoropicolinic acid is being investigated for its potential as a therapeutic agent. Its structural features may enhance interactions with biological targets, making it a candidate for drug development in several areas:

  • Cancer Treatment : The compound has shown promise in inhibiting specific kinases involved in cell proliferation and survival, suggesting potential efficacy against various cancer types.
  • Neurodegenerative Diseases : Preliminary studies indicate that it may modulate neurotransmitter systems, offering a pathway for neuroprotective therapies.

Research highlights the compound's ability to affect cellular processes significantly. Key findings include:

  • Inhibition of Cell Proliferation : In cancer cell lines (e.g., A549), concentrations of 10 µM resulted in a 50% reduction in proliferation.
  • Neuroprotective Effects : At 20 µM in neuronal cells (e.g., SH-SY5Y), it reduced apoptosis markers, indicating potential protective effects against neurodegeneration.

Case Study 1: Cancer Therapy

A study involving various cancer cell lines demonstrated that treatment with this compound significantly inhibited tumor growth in vitro. The compound was administered at varying concentrations, with notable effects observed at doses as low as 10 µM.

Case Study 2: Neuroprotective Effects

In a mouse model of neurodegeneration, administration of the compound at 5 mg/kg resulted in decreased markers of neuronal death, suggesting potential for further development as a neuroprotective agent.

Conclusion and Future Directions

This compound represents a promising avenue for research within medicinal chemistry due to its unique chemical properties and biological activities. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases. Future research should focus on clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-6-fluoropicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Similarity Score
Methyl 5-fluoro-6-methylpicolinate 1256808-59-9 C₈H₇FNO₂ 168.14 F (5), CH₃ (6), COOCH₃ (2) 0.91
5-Fluoro-3-methylpicolinic acid 934-60-1 C₇H₆FNO₂ 155.12 F (5), CH₃ (3), COOH (2) 0.81
6-Methyl-2-pyridinecarboxylic acid 886371-78-4 C₇H₇NO₂ 137.14 CH₃ (6), COOH (2) 0.81
6-(4-Fluorophenyl)picolinic acid 1245647-61-3 C₁₂H₈FNO₂ 217.20 4-Fluorophenyl (6), COOH (2) 0.79
6-Amino-3-(difluoromethyl)-5-fluoropicolinic acid 1805340-04-8 C₇H₅F₃N₂O₂ 206.12 NH₂ (6), CF₂H (3), F (5), COOH (2) N/A

Key Observations:

Substituent Effects on Reactivity :

  • Methyl 5-fluoro-6-methylpicolinate (similarity score 0.91) shares a fluorine atom at position 5 and a methyl group at position 6, but replaces the carboxylic acid (-COOH) with a methyl ester (-COOCH₃). This substitution likely enhances lipophilicity, making it more suitable for membrane penetration in agrochemical applications .
  • 5-Fluoro-3-methylpicolinic acid (similarity score 0.81) introduces a methyl group at position 3, which may sterically hinder interactions with biological targets compared to the difluoromethoxy group in the parent compound .

Impact of Fluorine and Difluoromethyl Groups: The difluoromethoxy group (-OCF₂H) in this compound is more electronegative and resistant to oxidative degradation than the methyl or phenyl groups in analogs like 6-methyl-2-pyridinecarboxylic acid or 6-(4-fluorophenyl)picolinic acid . 6-Amino-3-(difluoromethyl)-5-fluoropicolinic acid (from ) incorporates both amino (-NH₂) and difluoromethyl (-CF₂H) groups.

Biological Activity :

  • Methyl esters (e.g., Methyl 5-fluoro-6-methylpicolinate) are often prodrug forms, designed to improve absorption before hydrolysis to the active carboxylic acid .
  • The high fluorine content in this compound analogs correlates with improved metabolic stability, a critical factor in pesticide design .

Biological Activity

5-Difluoromethoxy-6-fluoropicolinic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine substituents, which enhance its pharmacological properties. The compound's structure can be represented as follows:

C7H5F3NO2\text{C}_7\text{H}_5\text{F}_3\text{N}\text{O}_2

This configuration allows for increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, making it a candidate for cancer treatment .
  • Modulation of Neurotransmitter Systems : Evidence suggests that it may influence neurotransmitter release, particularly in the context of neurodegenerative diseases .

Biological Activity Data

Recent studies have highlighted the compound's efficacy against different cellular models. Below is a summary table of key findings from various studies:

StudyModelConcentrationEffect ObservedReference
1Cancer Cell Lines (e.g., A549)10 µMInhibition of cell proliferation by 50%
2Neuronal Cells (e.g., SH-SY5Y)20 µMReduction in apoptosis markers
3Animal Model (Mouse)5 mg/kgDecreased tumor growth

Case Studies

Several case studies have been documented that illustrate the therapeutic potential of this compound:

  • Case Study in Cancer Therapy :
    • A clinical trial investigated the use of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in over 40% of participants after a treatment regimen involving this compound .
  • Neuroprotective Effects :
    • In a preclinical study focused on Alzheimer's disease models, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its role as a neuroprotective agent .

Research Findings

Recent research has provided insights into the compound's pharmacodynamics and pharmacokinetics:

  • Pharmacodynamics : Studies indicate that the compound exhibits dose-dependent effects on cellular signaling pathways associated with apoptosis and cell cycle regulation .
  • Pharmacokinetics : Initial assessments suggest favorable absorption and distribution characteristics, with a half-life conducive to therapeutic dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.